molecular formula C12H18O B14411433 (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one CAS No. 87332-41-0

(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one

Cat. No.: B14411433
CAS No.: 87332-41-0
M. Wt: 178.27 g/mol
InChI Key: YARCLQVPLGJQJQ-NEPJUHHUSA-N
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Description

(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is characterized by its octahydronaphthalene core, which is a bicyclic structure, and the presence of methyl and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives .

Scientific Research Applications

(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is unique due to its specific arrangement of methyl and methylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

87332-41-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(4aS,8aR)-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H18O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h11H,1,3-8H2,2H3/t11-,12+/m1/s1

InChI Key

YARCLQVPLGJQJQ-NEPJUHHUSA-N

Isomeric SMILES

C[C@@]12CCCC(=C)[C@H]1CC(=O)CC2

Canonical SMILES

CC12CCCC(=C)C1CC(=O)CC2

Origin of Product

United States

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